molecular formula C10H16O4 B14410056 2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane CAS No. 86251-72-1

2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane

Cat. No.: B14410056
CAS No.: 86251-72-1
M. Wt: 200.23 g/mol
InChI Key: RPKBPIQXUONJMN-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials might include diols and aldehydes or ketones. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch or continuous processes. Catalysts and solvents are often used to optimize the yield and purity of the product. The specific methods would depend on the availability of raw materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield dioxane carboxylic acids, while reduction could produce dioxane alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which 2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes or receptors, altering metabolic pathways, or participating in chemical reactions within cells.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A simpler dioxane compound with a single six-membered ring.

    2,2’-Bioxirane: Another compound with two oxygen-containing rings.

    Tetrahydrofuran: A related heterocyclic compound with a five-membered ring.

Uniqueness

2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane is unique due to its fused dioxane rings, which may confer specific chemical properties and reactivity not found in simpler dioxane compounds.

Properties

CAS No.

86251-72-1

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane

InChI

InChI=1S/C10H16O4/c1-7-11-3-9(4-12-7)10-5-13-8(2)14-6-10/h7-8H,3-6H2,1-2H3

InChI Key

RPKBPIQXUONJMN-UHFFFAOYSA-N

Canonical SMILES

CC1OCC(=C2COC(OC2)C)CO1

Origin of Product

United States

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